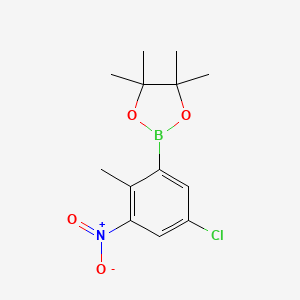

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377607-14-0 and a molecular weight of 297.55 . It is a valuable building block in organic synthesis .

Chemical Reactions Analysis

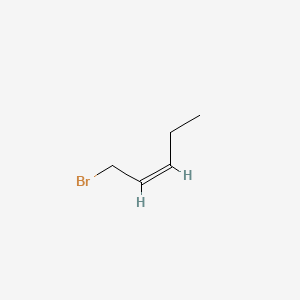

Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. For example, they can be used in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups . A specific reaction involving this compound is the catalytic protodeboronation, paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

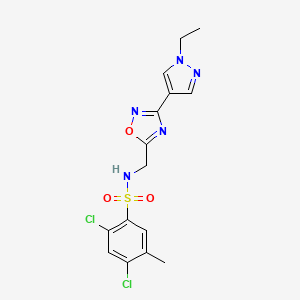

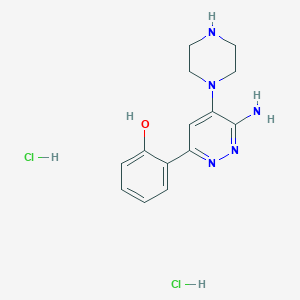

Synthesis of Pharmaceutical Compounds

BS-33659: is utilized in the synthesis of various pharmaceutical compounds due to its ability to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are essential in constructing complex molecular structures found in many drugs.

Development of Diagnostic Reagents

The compound’s boronic acid moiety can bind to saccharides, which is beneficial in developing diagnostic reagents. These reagents can be used to detect glucose levels in blood, playing a crucial role in diabetes management .

Material Science Research

In material science, BS-33659 contributes to the creation of novel polymers and coatings. Its chemical structure allows it to act as a monomer that can be polymerized or co-polymerized to form materials with specific properties .

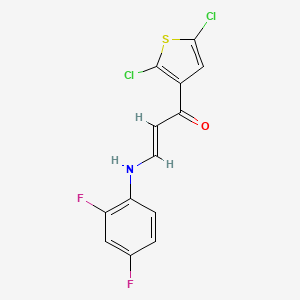

Catalysis

BS-33659: serves as a catalyst or a catalyst ligand in various chemical reactions. Its stability and reactivity under certain conditions make it suitable for catalytic applications, particularly in speeding up organic transformation processes .

Drug Delivery Systems

The compound has potential applications in drug delivery systems. For instance, it can be used to create ROS-responsive multifunctional nanoparticles for targeted drug delivery, as seen in treatments for periodontitis .

Agricultural Chemistry

In agricultural chemistry, BS-33659 can be used to synthesize compounds that act as growth regulators or pesticides. Its ability to form stable complexes with various molecules makes it valuable in this field .

Environmental Science

This compound is also significant in environmental science research, where it can be used to develop sensors for monitoring pollutants. The boronic acid group’s affinity for binding with specific molecules is advantageous for detecting environmental contaminants .

Bioconjugation Techniques

Lastly, BS-33659 is applied in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or other molecules, which is essential in biomedical research and diagnostics .

Propriétés

IUPAC Name |

2-(5-chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVZLIQBKIVYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)

![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)

![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)

![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)